molecular formula C10H14F3N3O3 B3969378 2-oxo-N-{2-[(trifluoroacetyl)amino]ethyl}-3-piperidinecarboxamide

2-oxo-N-{2-[(trifluoroacetyl)amino]ethyl}-3-piperidinecarboxamide

Cat. No. B3969378
M. Wt: 281.23 g/mol
InChI Key: CURPPONJLUUDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-{2-[(trifluoroacetyl)amino]ethyl}-3-piperidinecarboxamide, commonly known as TFA-PEC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of piperidinecarboxamide compounds and has a molecular weight of 329.3 g/mol.

Mechanism of Action

TFA-PEC exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cellular signaling. By inhibiting HDAC activity, TFA-PEC can modulate gene expression and alter cellular signaling pathways, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
TFA-PEC has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of TFA-PEC for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of TFA-PEC is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several potential future directions for research on TFA-PEC. One area of interest is its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms underlying its anti-inflammatory and anti-cancer effects, which could lead to the development of novel therapeutic agents.

Scientific Research Applications

TFA-PEC has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

2-oxo-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O3/c11-10(12,13)9(19)16-5-4-15-8(18)6-2-1-3-14-7(6)17/h6H,1-5H2,(H,14,17)(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURPPONJLUUDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(=O)NCCNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-oxo-N-{2-[(trifluoroacetyl)amino]ethyl}-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-oxo-N-{2-[(trifluoroacetyl)amino]ethyl}-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-oxo-N-{2-[(trifluoroacetyl)amino]ethyl}-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-oxo-N-{2-[(trifluoroacetyl)amino]ethyl}-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-oxo-N-{2-[(trifluoroacetyl)amino]ethyl}-3-piperidinecarboxamide
Reactant of Route 6
2-oxo-N-{2-[(trifluoroacetyl)amino]ethyl}-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.